molecular formula C10H11NO B8591110 4-Methyl-3-(2-propynyloxy)benzenamine

4-Methyl-3-(2-propynyloxy)benzenamine

Cat. No. B8591110
M. Wt: 161.20 g/mol
InChI Key: GNGAVNCMJQDPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-(2-propynyloxy)benzenamine is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
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properties

Product Name

4-Methyl-3-(2-propynyloxy)benzenamine

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

4-methyl-3-prop-2-ynoxyaniline

InChI

InChI=1S/C10H11NO/c1-3-6-12-10-7-9(11)5-4-8(10)2/h1,4-5,7H,6,11H2,2H3

InChI Key

GNGAVNCMJQDPAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)OCC#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

As described above 1-methyl-4-nitro-2-(2-propynyloxy)benzene was made, mp 75°-77° C. This compound, (26 g) was reduced using iron in ethanol and water to give 4-methyl-3-(2-propynyloxy)benzenamine isolated as the hydrochloride salt mp >250° C. This amine salt was converted to the isocyanate analogue using phosgene in ethyl acetate as solvent, i.e. 4-isocyanato-4-methyl- 2-(2-propynyloxy)benzene, bp 78°-80° C./0.05 mm. Ethyl 3-amino-4,4,4-trifluoro-2-butenoate (19.6 g) was converted to its sodium salt using sodium hydride (4.6 g., 60%) in THF (100 ml). This solution was chilled to -62° C. and treated with a solution of the isocyanate (20 g) in THF (15 ml) over 2 minutes. The reaction warmed to -48° C. before cooling again. After stirring to ambient temperature and overnight the solvent was removed, water (250 ml) added, filtered to remove the precipitate and acidified whereupon a second precipitate was obtained. This solid was collected on a filter washed with water and re-extracted into aqueous sodium bicarbonate. After filtering the clear filtrate was acidified and the resulting cream precipitate was collected on a filter, washed with water and dried to give 3-[4-methyl-3-(2-propynyloxy)phenyl]-6- (trifluoromethyl)-2,4-(1H,3H)-pyrimidinedione, mp 202°-204° C.
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